2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide
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Overview
Description
2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole moiety, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the isopropyl group. The imidazole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include bromine, isopropyl bromide, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or amines .
Scientific Research Applications
2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and imidazole derivatives, such as:
- 2-bromo-5-isopropylthiazole
- N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide
- 2-bromo-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide .
Uniqueness
What sets 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H17BrN4O2S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-bromo-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-10(2)15-13(22-18(19)26-15)17(25)21-12-6-4-5-11(9-12)14(24)16-20-7-8-23(16)3/h4-10H,1-3H3,(H,21,25) |
InChI Key |
QANFRQSVQOXRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C |
Origin of Product |
United States |
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